2-(Difluoromethoxy)-1,3-dimethyl-benzene
Overview
Description
2-(Difluoromethoxy)-1,3-dimethyl-benzene is an organic compound that features a benzene ring substituted with two methyl groups and a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 1,3-dimethylbenzene with difluoromethyl ether in the presence of a strong base, such as sodium hydride, under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)-1,3-dimethyl-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-(Difluoromethoxy)-1,3-dimethyl-benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-1,3-dimethyl-benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-(Trifluoromethoxy)-1,3-dimethyl-benzene
- 2-(Difluoromethoxy)-1,4-dimethyl-benzene
- 2-(Difluoromethoxy)-1,3,5-trimethyl-benzene
Comparison: 2-(Difluoromethoxy)-1,3-dimethyl-benzene is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. For instance, the difluoromethoxy group can enhance the compound’s stability and reactivity, making it more suitable for certain applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-(difluoromethoxy)-1,3-dimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-6-4-3-5-7(2)8(6)12-9(10)11/h3-5,9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKVCOHWPFOIMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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